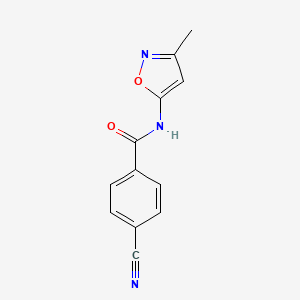
4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis analysis of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide is not available in the search results .Molecular Structure Analysis
The molecular structure analysis of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide is not available in the search results .Chemical Reactions Analysis
The chemical reactions analysis of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide include its melting point, boiling point, and density .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide, also known as 4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide:
Anticancer Research
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy in targeting specific pathways involved in cancer cell proliferation and survival, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents. The presence of the oxazole ring is particularly significant in enhancing its antimicrobial efficacy .
Anti-inflammatory Applications
Research has indicated that 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This makes it a potential therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide has demonstrated significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in developing treatments for diseases associated with oxidative stress .
Enzyme Inhibition
This compound has been explored for its ability to inhibit various enzymes. It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders. Enzyme inhibition studies also provide insights into the compound’s mechanism of action .
Pharmacokinetic Studies
Pharmacokinetic studies of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its therapeutic efficacy .
Synthetic Chemistry Applications
The compound is also valuable in synthetic chemistry as an intermediate for synthesizing other biologically active molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide is the genome polyprotein . This protein plays a crucial role in the replication of certain viruses, making it a key target for antiviral drugs.
Biochemical Pathways
The compound’s interaction with the genome polyprotein affects the biochemical pathway of viral replication. By inhibiting the function of the genome polyprotein, the compound disrupts the virus’s ability to reproduce, which can lead to a decrease in viral load .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing , suggesting that it has suitable pharmacokinetic properties for drug development
Result of Action
The result of 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide’s action is a decrease in viral replication. By inhibiting the function of the genome polyprotein, the compound can reduce the number of new viruses produced, potentially leading to a decrease in the severity of the infection .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-15-8)14-12(16)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAIGQENUIKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-methyl-5-isoxazolyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

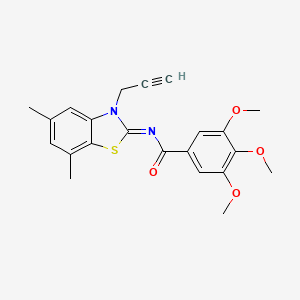

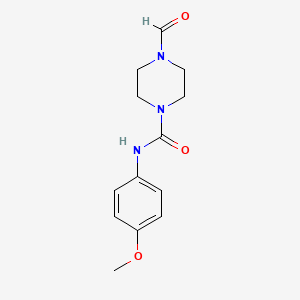
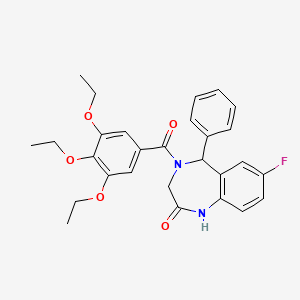
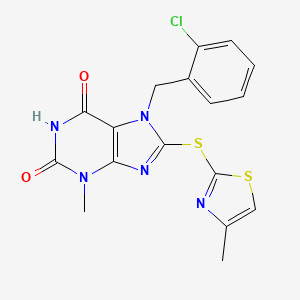
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)
![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)
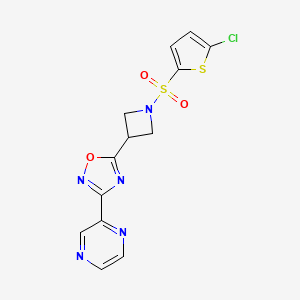
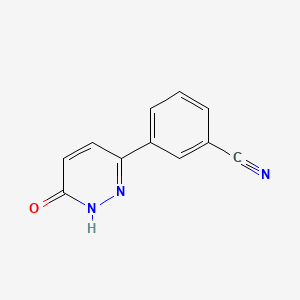
![N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide](/img/structure/B2499023.png)
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2499025.png)
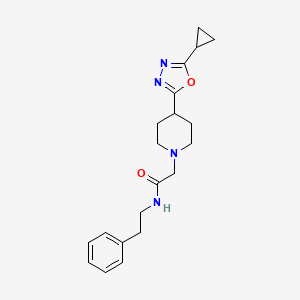
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)